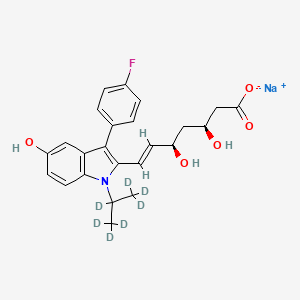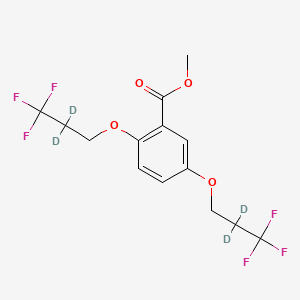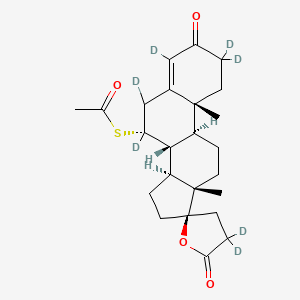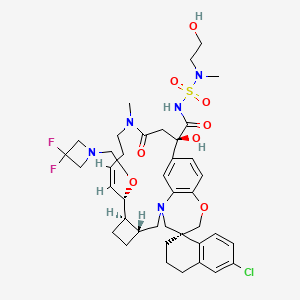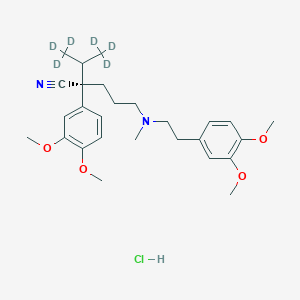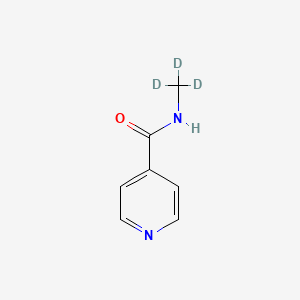
N-Methylisonicotinamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylisonicotinamide-d3 is a deuterated derivative of N-Methylisonicotinamide, a compound known for its various applications in scientific research. The deuterium atoms replace the hydrogen atoms in the methyl group, which can be useful in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylisonicotinamide-d3 typically involves the methylation of isonicotinamide using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation. The reaction can be summarized as follows:
Isonicotinamide+CD3I→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methylisonicotinamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Methylisonicotinic acid.
Reduction: It can be reduced to form N-Methylisonicotinamide.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: N-Methylisonicotinic acid
Reduction: N-Methylisonicotinamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Methylisonicotinamide-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in nuclear magnetic resonance spectroscopy and mass spectrometry for quantitative analysis.
Biology: Employed in metabolic studies to trace the pathways of nicotinamide metabolism.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of pharmaceuticals and as a reference material in quality control processes.
Mechanism of Action
The mechanism of action of N-Methylisonicotinamide-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with distinct isotopic signatures. This allows for precise tracking and analysis in metabolic studies. The compound is known to interact with enzymes involved in nicotinamide metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methylisonicotinamide: The non-deuterated version of the compound.
1-Methylnicotinamide: A related compound with similar structural features.
Nicotinamide: The parent compound from which N-Methylisonicotinamide is derived.
Uniqueness
N-Methylisonicotinamide-d3 is unique due to the presence of deuterium atoms, which provide distinct isotopic signatures useful in analytical studies. This makes it an invaluable tool in research involving nuclear magnetic resonance spectroscopy and mass spectrometry, where precise quantification and tracking are essential.
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
N-(trideuteriomethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10)/i1D3 |
InChI Key |
PLWAKFARFCNHJO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=CC=NC=C1 |
Canonical SMILES |
CNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



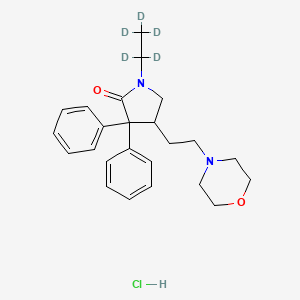
![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
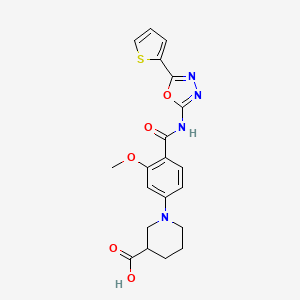
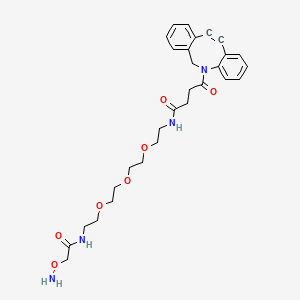


![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
